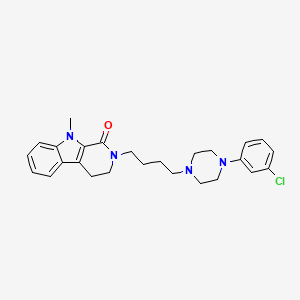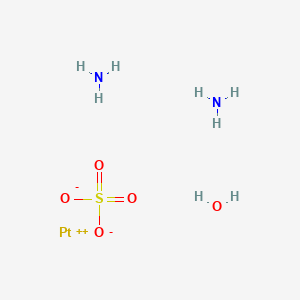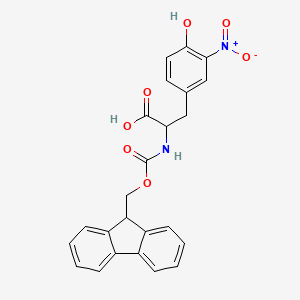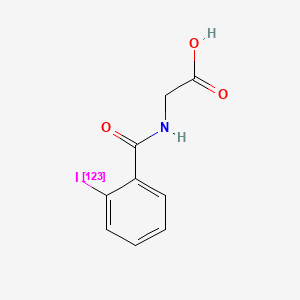
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or primary amines to form phthalimide.
Etherification: The phthalimide is then subjected to etherification with 4-bromobutanol in the presence of a base such as potassium carbonate to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Phthalimide: Large-scale production of phthalimide from phthalic anhydride and ammonia.
Continuous Etherification Process: Using continuous reactors for the etherification step to improve yield and efficiency.
Automated Cyclization: Employing automated systems for the cyclization step to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The phthalimide moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The ability to modify its structure allows for the development of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with desired properties.
作用機序
The mechanism of action of 2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound, simpler in structure but with similar reactivity.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, offering different properties and applications.
Isoindoline Derivatives: Compounds with modifications on the isoindoline ring, providing a range of biological activities.
Uniqueness
2-(4-((1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)butoxy)-1H-isoindole-1,3(2H)-dione is unique due to its dual phthalimide structure, which allows for diverse chemical reactions and biological interactions. This dual structure enhances its potential as a versatile building block in synthetic chemistry and a candidate for drug development.
特性
CAS番号 |
94464-30-9 |
|---|---|
分子式 |
C20H16N2O6 |
分子量 |
380.3 g/mol |
IUPAC名 |
2-[4-(1,3-dioxoisoindol-2-yl)oxybutoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O6/c23-17-13-7-1-2-8-14(13)18(24)21(17)27-11-5-6-12-28-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2 |
InChIキー |
PHIWXXXLKDTQLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCON3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)



![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)

